molecular formula C14H17NO2S B2748487 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methoxyphenyl)ethanone CAS No. 2034607-56-0

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B2748487
CAS No.: 2034607-56-0
M. Wt: 263.36
InChI Key: AQUPGLNHGQOYQN-UHFFFAOYSA-N
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Description

1-(2-Thia-5-azabicyclo[221]heptan-5-yl)-2-(4-methoxyphenyl)ethanone is a complex organic compound characterized by its unique bicyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction involving a diene and a dienophile containing sulfur and nitrogen atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the bicyclic ring system.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the bicyclic core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or reduced bicyclic systems.

Scientific Research Applications

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methoxyphenyl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methoxyphenyl)ethanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

    1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylethanone: Lacks the methoxy group, which may alter its chemical reactivity and biological activity.

    1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a methoxy group, potentially affecting its solubility and interaction with biological targets.

Uniqueness: The presence of the 4-methoxyphenyl group in 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methoxyphenyl)ethanone imparts unique electronic and steric properties, influencing its reactivity and interaction with molecular targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methoxyphenyl)ethanone is a bicyclic compound characterized by the presence of sulfur and nitrogen within its structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.

Chemical Structure

The molecular formula for this compound is C15H16N2OSC_{15}H_{16}N_2OS, with a molecular weight of approximately 272.4 g/mol. The structural representation includes a bicyclic system that contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown potent antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting a potential for similar activity in this compound due to structural similarities .

Neuroprotective Effects

The unique bicyclic structure of this compound may also confer neuroprotective properties. Research has demonstrated that similar bicyclic compounds can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases . The mechanism may involve modulation of neurotransmitter release or receptor activity.

Anti-inflammatory Properties

There is emerging evidence that compounds with similar structural features possess anti-inflammatory effects. These compounds may inhibit key inflammatory mediators, thereby reducing inflammation in various biological systems. Further investigation into the specific pathways affected by this compound is warranted .

The biological activity of this compound likely involves its interaction with specific molecular targets, including enzymes and receptors relevant to its antimicrobial and anti-inflammatory effects. Understanding these interactions at the molecular level is crucial for elucidating its therapeutic potential.

Case Studies

Several case studies have explored the biological activities of structurally related compounds:

  • Antibacterial Efficacy : A study demonstrated that thiazolidinone derivatives exhibited high antibacterial activity, with inhibition rates exceeding 90% against common bacterial strains .
  • Neuroprotective Mechanisms : Research on related bicyclic compounds revealed their ability to protect neuronal cells from oxidative stress, suggesting a protective role against neurodegeneration .
  • Anti-inflammatory Assessments : Compounds similar in structure have shown promising results in reducing inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-17-12-4-2-10(3-5-12)6-14(16)15-8-13-7-11(15)9-18-13/h2-5,11,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUPGLNHGQOYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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